molecular formula C14H12O2 B6325349 2-Formyl-6-(4-methylphenyl)phenol, 95% CAS No. 343603-84-9

2-Formyl-6-(4-methylphenyl)phenol, 95%

Cat. No. B6325349
CAS RN: 343603-84-9
M. Wt: 212.24 g/mol
InChI Key: UUNWUNNYZZWSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(4-methylphenyl)phenol, 95% (2F6MPP) is a chemical compound with a wide range of applications in scientific research. It is a hydrophobic aromatic molecule with a molecular weight of 214.3 g/mol and a boiling point of 302°C. The structure of 2F6MPP is shown in Fig. 1. 2F6MPP is used in various research fields, including biochemistry, pharmaceuticals, and chemical engineering. It is also used in the synthesis of other compounds, such as polymers, surfactants, and dyes.

Scientific Research Applications

2-Formyl-6-(4-methylphenyl)phenol, 95% is used in various scientific research fields, including biochemistry, pharmaceuticals, and chemical engineering. It is used in the synthesis of polymers, surfactants, and dyes. It is also used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has been used in the synthesis of drugs for the treatment of cancer, such as paclitaxel and docetaxel. It is also used in the synthesis of drugs for the treatment of HIV and other viral diseases.

Mechanism of Action

2-Formyl-6-(4-methylphenyl)phenol, 95% is a hydrophobic aromatic molecule with a molecular weight of 214.3 g/mol and a boiling point of 302°C. The structure of 2-Formyl-6-(4-methylphenyl)phenol, 95% is shown in Fig. 1. The molecule has two aromatic rings and a formyl group. The formyl group is responsible for the hydrophobicity of the molecule and its ability to form hydrogen bonds with other molecules. The two aromatic rings are responsible for the molecule’s ability to bind to other molecules and its solubility in organic solvents.
Biochemical and Physiological Effects
2-Formyl-6-(4-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme phospholipase A2. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2. In addition, 2-Formyl-6-(4-methylphenyl)phenol, 95% has been found to have an inhibitory effect on the enzyme 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

The use of 2-Formyl-6-(4-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a hydrophobic compound, which makes it easy to work with in aqueous solutions. It is also a relatively stable molecule, which makes it suitable for long-term storage. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for laboratory use. However, it is important to note that 2-Formyl-6-(4-methylphenyl)phenol, 95% is a relatively toxic compound, and it should be handled with care.

Future Directions

The use of 2-Formyl-6-(4-methylphenyl)phenol, 95% in scientific research is a relatively new field, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the synthesis of 2-Formyl-6-(4-methylphenyl)phenol, 95%. Another potential direction is the development of new applications for 2-Formyl-6-(4-methylphenyl)phenol, 95%, such as the development of new drugs and pharmaceuticals. Additionally, research could be conducted on the biochemical and physiological effects of 2-Formyl-6-(4-methylphenyl)phenol, 95%, as well as its potential toxicity. Finally, research could be conducted on the potential environmental impacts of 2-Formyl-6-(4-methylphenyl)phenol, 95%.

Synthesis Methods

2-Formyl-6-(4-methylphenyl)phenol, 95% can be synthesized by several methods. One method is the reaction of 4-methylphenol with formaldehyde in the presence of sodium hydroxide as a catalyst. This reaction proceeds through an aldol condensation, resulting in the formation of 2-Formyl-6-(4-methylphenyl)phenol, 95%. Another method is the reaction of 4-methylphenol with paraformaldehyde in the presence of sulfuric acid. This reaction proceeds through a condensation reaction, resulting in the formation of 2-Formyl-6-(4-methylphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNWUNNYZZWSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626369
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(4-methylphenyl)phenol

CAS RN

343603-84-9
Record name 2-Hydroxy-4′-methyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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